molecular formula C19H28N2O2S B2961009 1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320572-52-7

1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2961009
CAS No.: 2320572-52-7
M. Wt: 348.51
InChI Key: FJJQZHDZUZSTEF-UHFFFAOYSA-N
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Description

1-[4-(Propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group attached to a diazepane ring, which is further substituted with a thiolan-3-yl group and a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the benzoyl and diazepane intermediates. The benzoyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. The diazepane ring can be formed through a cyclization reaction involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound shares a similar benzoyl group but differs in its overall structure and functional groups.

    4-(2-Propyn-1-yloxy)benzoic acid: Another related compound with a similar benzoyl group but different substituents.

Uniqueness

1-[4-(Propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of a diazepane ring, thiolan-3-yl group, and propan-2-yloxy group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2S/c1-15(2)23-18-6-4-16(5-7-18)19(22)21-10-3-9-20(11-12-21)17-8-13-24-14-17/h4-7,15,17H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJQZHDZUZSTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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